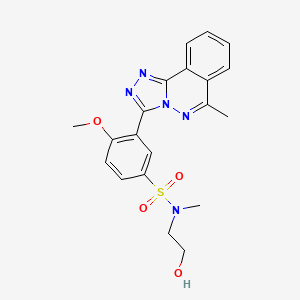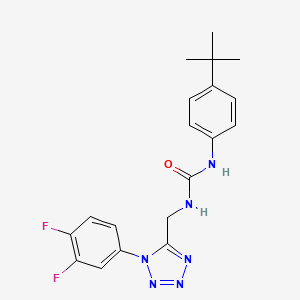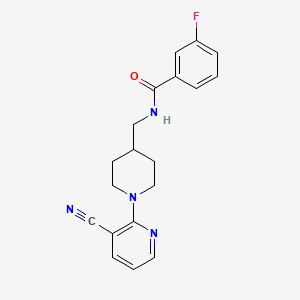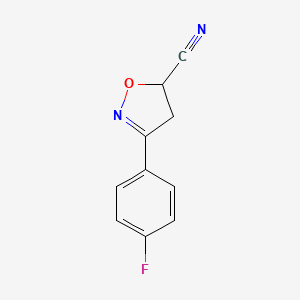![molecular formula C14H16ClN3O2 B2640493 7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;hydrochloride CAS No. 2445786-74-1](/img/structure/B2640493.png)
7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by a pyrido[3,4-d]pyrimidine core, which is a bicyclic structure containing both pyridine and pyrimidine rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridinecarboxamidines. This reaction is followed by subsequent transformations involving trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring consistent quality control, and possibly employing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to such transformations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds
科学的研究の応用
7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
作用機序
The mechanism of action of 7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its observed biological effects. For instance, it may inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cell growth and survival .
類似化合物との比較
Similar Compounds
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione: This compound shares a similar core structure but differs in its functional groups.
4-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Another related compound with slight variations in its chemical structure.
Uniqueness
What sets 7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione apart is its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. These unique features make it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.ClH/c18-13-11-6-7-17(8-10-4-2-1-3-5-10)9-12(11)15-14(19)16-13;/h1-5H,6-9H2,(H2,15,16,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHJKJRTTLSWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC(=O)N2)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2640411.png)





![Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2640419.png)

![N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2640424.png)
![4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B2640426.png)


![ethyl 2-methyl-5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-1-benzofuran-3-carboxylate](/img/structure/B2640431.png)
![(4R,4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2640432.png)
